MLS000684784

Vue d'ensemble

Description

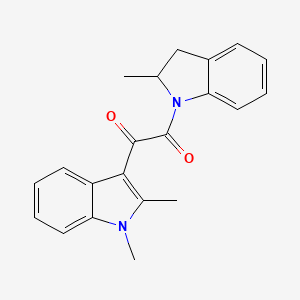

1-(1,2-dimethyl-1H-indol-3-yl)-2-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethane-1,2-dione is a useful research compound. Its molecular formula is C21H20N2O2 and its molecular weight is 332.403. The purity is usually 95%.

BenchChem offers high-quality 1-(1,2-dimethyl-1H-indol-3-yl)-2-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethane-1,2-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1,2-dimethyl-1H-indol-3-yl)-2-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethane-1,2-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis of the Compound

The synthesis of this compound typically involves multi-step organic reactions that integrate indole derivatives due to their biological significance. Research has demonstrated methods for synthesizing related indole compounds through various catalytic and non-catalytic processes. For example, the synthesis often utilizes condensation reactions involving diketones and indole derivatives under controlled conditions to yield the desired product with high purity and yield .

Anticancer Properties

Recent studies have highlighted the anticancer potential of indole derivatives. The compound has shown promising results in vitro against various cancer cell lines. For instance:

- Antimitotic Activity : In a study evaluating the compound's effects on human tumor cells, it displayed significant antimitotic activity with mean GI50/TGI values indicating effective cytotoxicity .

- Mechanism of Action : The proposed mechanism includes the disruption of microtubule dynamics, which is crucial for cell division, thereby inducing apoptosis in cancer cells .

Neuroprotective Effects

Indole compounds are also being investigated for their neuroprotective properties. The specific compound is believed to influence neurotransmitter systems and may offer protective effects against neurodegenerative diseases. Preliminary studies suggest that it could modulate pathways involved in oxidative stress and inflammation .

Therapeutic Applications

Given its biological activities, this compound has potential applications in several therapeutic areas:

- Cancer Therapy : The anticancer properties make it a candidate for further development as an anti-tumor agent. Its efficacy against specific cancer types can be explored through clinical trials.

- Neurological Disorders : The neuroprotective effects suggest that it could be beneficial in treating conditions such as Alzheimer's disease or Parkinson's disease. Further research is needed to elucidate its mechanisms and therapeutic windows.

Case Studies

Several case studies have documented the synthesis and evaluation of similar compounds with indole structures:

- Case Study 1 : A study synthesized a series of indole-based compounds and evaluated their cytotoxicity against breast cancer cell lines. Results indicated that modifications on the indole ring significantly affected biological activity, underscoring the importance of structural variations .

- Case Study 2 : Another investigation focused on the neuroprotective effects of related indole compounds in animal models of neurodegeneration. The findings suggested that these compounds could reduce markers of oxidative stress and inflammation in brain tissues .

Activité Biologique

1-(1,2-Dimethyl-1H-indol-3-yl)-2-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethane-1,2-dione, a compound belonging to the indole family, has garnered attention in pharmacological research due to its potential biological activities. Indoles are known for their diverse biological properties, including anticancer, antibacterial, and antifungal activities. This article explores the biological activity of this specific compound through various studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 270.33 g/mol. The structure features two indole moieties linked through an ethane dione framework, which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C16H18N2O2 |

| Molecular Weight | 270.33 g/mol |

| InChI Key | TBD |

Anticancer Activity

Recent studies have indicated that compounds related to indole structures possess significant anticancer properties. For instance, a study demonstrated that certain indole derivatives exhibited potent antiproliferative effects against various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer) cells. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.

Case Study:

In a comparative analysis, derivatives similar to our compound were synthesized and tested for their cytotoxic effects. The results showed that several compounds had IC50 values in the micromolar range against A549 cells, indicating substantial anticancer potential.

Antibacterial Activity

The antibacterial efficacy of indole derivatives has been well-documented. A study focusing on compounds with similar structures reported minimum inhibitory concentrations (MICs) against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA).

Table: Antibacterial Activity of Indole Derivatives

| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against MRSA |

|---|---|---|

| Compound A | 3.90 | 1.00 |

| Compound B | 5.00 | 2.50 |

| Our Compound | TBD | TBD |

Antifungal Activity

In addition to antibacterial properties, indole derivatives have shown antifungal effects against pathogens such as Candida albicans. The antifungal activity was assessed using broth microdilution methods, revealing MIC values that suggest moderate to high efficacy.

The mechanisms underlying the biological activities of indole derivatives often involve:

- DNA Intercalation: Many indoles can intercalate into DNA, disrupting replication and transcription processes.

- Enzyme Inhibition: Indoles may inhibit key enzymes involved in cellular metabolism or pathogen survival.

- Reactive Oxygen Species (ROS) Generation: Some compounds induce oxidative stress in cancer cells or bacteria, leading to cell death.

Propriétés

IUPAC Name |

1-(1,2-dimethylindol-3-yl)-2-(2-methyl-2,3-dihydroindol-1-yl)ethane-1,2-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O2/c1-13-12-15-8-4-6-10-17(15)23(13)21(25)20(24)19-14(2)22(3)18-11-7-5-9-16(18)19/h4-11,13H,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAZVLTJSXVSYIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC=CC=C2N1C(=O)C(=O)C3=C(N(C4=CC=CC=C43)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701325052 | |

| Record name | 1-(1,2-dimethylindol-3-yl)-2-(2-methyl-2,3-dihydroindol-1-yl)ethane-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701325052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24816634 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

862831-31-0 | |

| Record name | 1-(1,2-dimethylindol-3-yl)-2-(2-methyl-2,3-dihydroindol-1-yl)ethane-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701325052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.